molecular formula C4H4N2O2 B077719 2-Oxo-1,3-oxazolidine-5-carbonitrile CAS No. 15042-67-8

2-Oxo-1,3-oxazolidine-5-carbonitrile

Cat. No. B077719
CAS RN: 15042-67-8
M. Wt: 112.09 g/mol
InChI Key: BJMSENVBJXEWRK-UHFFFAOYSA-N
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Description

2-Oxo-1,3-oxazolidine-5-carbonitrile (OOC) is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. OOC is a versatile compound that can be synthesized using different methods. Its unique chemical structure and properties make it an attractive candidate for use in scientific research. In

Mechanism Of Action

The mechanism of action of 2-Oxo-1,3-oxazolidine-5-carbonitrile is not well understood. However, it has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been reported to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2-Oxo-1,3-oxazolidine-5-carbonitrile has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including acetylcholinesterase and tyrosinase. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been reported to induce oxidative stress and DNA damage in cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Oxo-1,3-oxazolidine-5-carbonitrile is its ease of synthesis. 2-Oxo-1,3-oxazolidine-5-carbonitrile can be synthesized using various methods, and these methods have been reported to produce high yields of 2-Oxo-1,3-oxazolidine-5-carbonitrile with good purity. However, one of the limitations of 2-Oxo-1,3-oxazolidine-5-carbonitrile is its low solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-Oxo-1,3-oxazolidine-5-carbonitrile. One of the areas of interest is the development of new methods for the synthesis of 2-Oxo-1,3-oxazolidine-5-carbonitrile. Another area of interest is the exploration of the potential applications of 2-Oxo-1,3-oxazolidine-5-carbonitrile in drug discovery. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been reported to possess fluorescent properties, and therefore, it has potential applications in the field of fluorescence spectroscopy.
Conclusion:
In conclusion, 2-Oxo-1,3-oxazolidine-5-carbonitrile is a versatile compound that has gained significant interest in the scientific community due to its potential applications in various fields. 2-Oxo-1,3-oxazolidine-5-carbonitrile can be synthesized using different methods, and it has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been used as a building block for the synthesis of various compounds. Although the mechanism of action of 2-Oxo-1,3-oxazolidine-5-carbonitrile is not well understood, it has been reported to inhibit the growth of microorganisms, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 2-Oxo-1,3-oxazolidine-5-carbonitrile has several advantages, including ease of synthesis, but it also has limitations, including low solubility in water. There are several future directions for the study of 2-Oxo-1,3-oxazolidine-5-carbonitrile, including the development of new synthesis methods and the exploration of its potential applications in drug discovery and fluorescence spectroscopy.

Synthesis Methods

2-Oxo-1,3-oxazolidine-5-carbonitrile can be synthesized through various methods, including the reaction of 2-amino-1,3-oxazolidine with cyanogen bromide, the reaction of 2-amino-1,3-oxazolidine with chloroacetonitrile, and the reaction of 2-amino-1,3-oxazolidine with triethylorthoformate and acetonitrile. These methods have been reported to produce high yields of 2-Oxo-1,3-oxazolidine-5-carbonitrile with good purity.

Scientific Research Applications

2-Oxo-1,3-oxazolidine-5-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been used as a building block for the synthesis of various compounds, including biologically active molecules.

properties

CAS RN

15042-67-8

Product Name

2-Oxo-1,3-oxazolidine-5-carbonitrile

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

2-oxo-1,3-oxazolidine-5-carbonitrile

InChI

InChI=1S/C4H4N2O2/c5-1-3-2-6-4(7)8-3/h3H,2H2,(H,6,7)

InChI Key

BJMSENVBJXEWRK-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1)C#N

Canonical SMILES

C1C(OC(=O)N1)C#N

synonyms

2-Oxo-5-oxazolidinecarbonitrile

Origin of Product

United States

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